![molecular formula C9H6N2 B3360971 1H-Indole-1-carbonitrile CAS No. 90418-56-7](/img/structure/B3360971.png)
1H-Indole-1-carbonitrile
Overview
Description
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are frequently used in the synthesis of various organic compounds . Indole derivatives, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varied. For example, 1-Methyl-1H-indole-5-carbonitrile has a molecular weight of 156.19 .Chemical Reactions Analysis
Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . They react readily due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole derivatives have diverse physical and chemical properties. For instance, 1-Methyl-1H-indole-5-carbonitrile has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C .Scientific Research Applications
Synthesis and Chemical Reactivity
1H-Indole-1-carbonitrile plays a significant role in various synthesis and chemical reactions. For instance, it is used in the DBU-catalyzed alkyne-imidate cyclization to create 1-alkoxypyrazino[1,2-a]indoles, showcasing its utility in generating complex organic structures (Festa et al., 2018). Another study highlights its use in the synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a vinylnitrene cyclization, underlining its versatility in chemical synthesis (Adams et al., 1991).
Cross-Coupling Reactions
1H-Indole-1-carbonitrile is also prominent in cross-coupling reactions. A study demonstrated its use in the preparation of polysubstituted indole-2-carbonitriles, utilizing cross-coupling reactions of compounds like 1-(but-2-ynyl)-1H-indole-2-carbonitriles (Hrizi et al., 2021).
Chemoselective Transformations
Chemoselective transformations using1H-Indole-1-carbonitrile have been studied, where its interactions with nitrogen nucleophiles were explored. For instance, the reaction with lithium hexamethyldisilazane (LiHMDS) produced mixtures of products from an attack on carbon-carbon or carbon-nitrogen triple bonds. This study demonstrates the compound's role in facilitating diverse chemical reactions (Zalte et al., 2022).
Cytotoxic Evaluation in Cancer Research
In cancer research, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles synthesized from 1H-Indole-1-carbonitrile demonstrated potent anticancer activities against human colon and lung cancer. This highlights its potential application in developing new anticancer agents (Radwan et al., 2020).
Novel Routes in Organic Synthesis
1H-Indole-1-carbonitrile is used in creating novel routes in organic synthesis. A study showed the copper-mediated C2-cyanation of indoles using acetonitrile as the cyanide source, where 1H-Indole-1-carbonitrile played a crucial role in achieving this novel synthesis pathway (Pan et al., 2013).
Fluorescence Properties and Synthesis of Complex Molecules
Finally, 1H-Indole-1-carbonitrile's utility extends to synthesizing complex molecules with fluorescence properties. For example, its reaction with CH-acids in a DBU-catalyzed process produced compounds that exhibited fluorescence, indicating its potential in developing materials with specific optical properties (Zalte et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
indole-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUPUUZSICTYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591060 | |
Record name | 1H-Indole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90418-56-7 | |
Record name | 1H-Indole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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